(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol
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Overview
Description
(1S,2S,4R)-2-(Furan-2-yl)bicyclo[221]heptan-2-ol is a bicyclic compound featuring a furan ring attached to a norbornane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Diels-Alder Reaction: A furan derivative reacts with a suitable dienophile to form the bicyclic structure.
Hydroxylation: Introduction of the hydroxyl group at the desired position using reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can undergo hydrogenation to form a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating various diseases.
Industry
Materials Science: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol: A stereoisomer with different spatial arrangement.
2-(Furan-2-yl)norbornane: Lacks the hydroxyl group.
2-(Furan-2-yl)cyclohexanol: Similar structure but with a cyclohexane ring instead of a norbornane skeleton.
Uniqueness
(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol is unique due to its specific stereochemistry and the presence of both a furan ring and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
738597-12-1 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(1S,2S,4R)-2-(furan-2-yl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H14O2/c12-11(10-2-1-5-13-10)7-8-3-4-9(11)6-8/h1-2,5,8-9,12H,3-4,6-7H2/t8-,9+,11+/m1/s1 |
InChI Key |
UKNYRFGBFJUDLS-YWVKMMECSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@]2(C3=CC=CO3)O |
Canonical SMILES |
C1CC2CC1CC2(C3=CC=CO3)O |
Origin of Product |
United States |
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